2,5-difluoro-N-(3-methylcyclopentyl)aniline
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Overview
Description
2,5-Difluoro-N-(3-methylcyclopentyl)aniline is an organic compound with the molecular formula C₁₂H₁₅F₂N and a molecular weight of 211.25 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the aniline ring and a 3-methylcyclopentyl group attached to the nitrogen atom. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(3-methylcyclopentyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluoroaniline and 3-methylcyclopentanone.
Reaction: The 3-methylcyclopentanone is first converted to its corresponding enamine using a secondary amine. This enamine is then reacted with 2,5-difluoroaniline under acidic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(3-methylcyclopentyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products
Substitution: Products with various nucleophiles replacing the fluorine atoms.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
2,5-Difluoro-N-(3-methylcyclopentyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(3-methylcyclopentyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity to target proteins, while the cyclopentyl group may influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoroaniline: Lacks the cyclopentyl group, making it less sterically hindered and potentially less selective in biological interactions.
2,5-Difluoro-N-(2-methylcyclopentyl)aniline: Similar structure but with a different position of the methyl group on the cyclopentyl ring, which can affect its chemical and biological properties.
Uniqueness
2,5-Difluoro-N-(3-methylcyclopentyl)aniline is unique due to the specific positioning of the fluorine atoms and the 3-methylcyclopentyl group. This combination can result in distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and development .
Properties
Molecular Formula |
C12H15F2N |
---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
2,5-difluoro-N-(3-methylcyclopentyl)aniline |
InChI |
InChI=1S/C12H15F2N/c1-8-2-4-10(6-8)15-12-7-9(13)3-5-11(12)14/h3,5,7-8,10,15H,2,4,6H2,1H3 |
InChI Key |
BWMBTVFIKXBHTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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